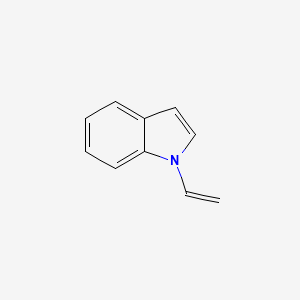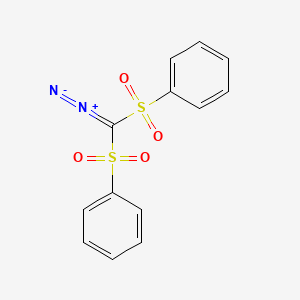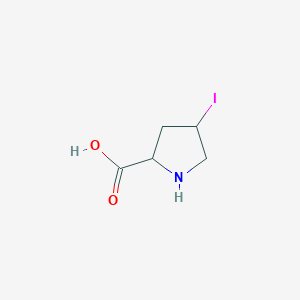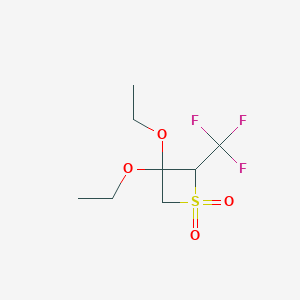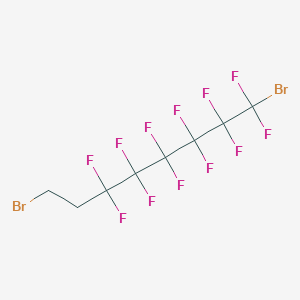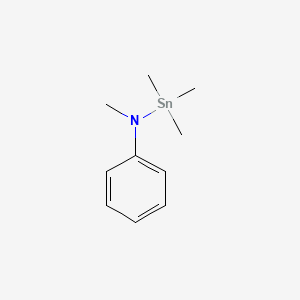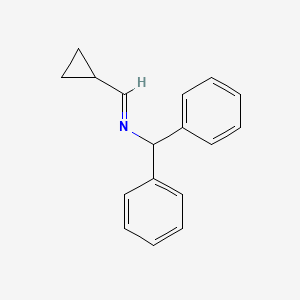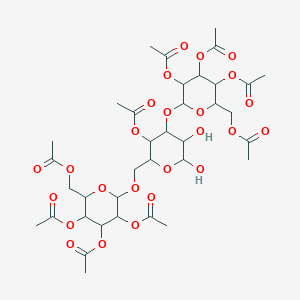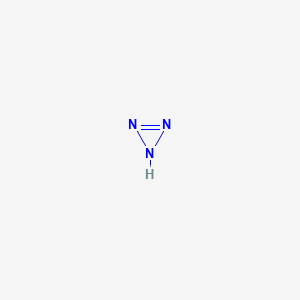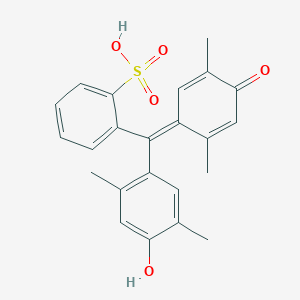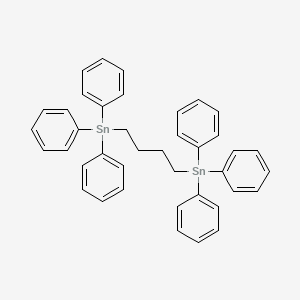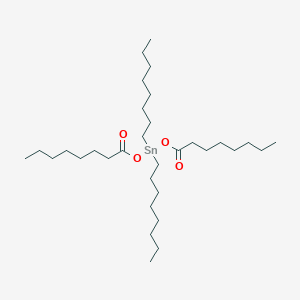
Bis(octanoyloxy)(dioctyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(octanoyloxy)(dioctyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and two dioctyl groups attached to a central tin atom. Organotin compounds like this compound are widely used as catalysts, stabilizers, and intermediates in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(octanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with octanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions: Bis(octanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
科学研究应用
Bis(octanoyloxy)(dioctyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, esterification, and transesterification processes.
Biology: The compound is studied for its potential use in biological systems, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the manufacture of polyurethane foams and coatings.
作用机制
The mechanism of action of bis(octanoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular membranes, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including cytotoxicity and modulation of cellular signaling pathways.
相似化合物的比较
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Dioctyltin bis(stearoyloxy)stannane: Similar structure but with stearoyloxy groups instead of octanoyloxy groups.
Dioctyltin bis(coco acyloxy)stannane: Contains coco acyloxy groups, used in similar applications.
Uniqueness: Bis(octanoyloxy)(dioctyl)stannane is unique due to its specific octanoyloxy groups, which provide distinct reactivity and solubility properties. This makes it particularly effective in certain catalytic and stabilization applications compared to its analogs.
属性
CAS 编号 |
4771-86-2 |
|---|---|
分子式 |
C32H64O4Sn |
分子量 |
631.6 g/mol |
IUPAC 名称 |
[octanoyloxy(dioctyl)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-5-7-8-6-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
JLAQQAHTMTVSEW-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
